3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOIC ACID
Overview
Description
3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOIC ACID is a synthetic organic compound that belongs to the class of carboxylic acids This compound is characterized by the presence of an isopropoxyphenyl group and a xanthenylcarbonylamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the isopropoxyphenyl intermediate: This step may involve the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.
Coupling with the xanthenylcarbonyl intermediate: The isopropoxyphenyl intermediate can be coupled with a xanthenylcarbonyl chloride in the presence of a base like triethylamine to form the desired product.
Introduction of the propanoic acid moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions could convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOIC ACID can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. It could serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be investigated as anti-inflammatory agents, anticancer drugs, or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOIC ACID would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it is used as a receptor agonist or antagonist, it may interact with specific receptors and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid: Similar structure with a methoxy group instead of an isopropoxy group.
3-(4-ethoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid: Similar structure with an ethoxy group instead of an isopropoxy group.
Uniqueness
The uniqueness of 3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOIC ACID lies in its specific functional groups and their arrangement. The isopropoxy group may impart different steric and electronic properties compared to methoxy or ethoxy groups, potentially leading to different reactivity and biological activity.
Properties
IUPAC Name |
3-(4-propan-2-yloxyphenyl)-3-(9H-xanthene-9-carbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-16(2)31-18-13-11-17(12-14-18)21(15-24(28)29)27-26(30)25-19-7-3-5-9-22(19)32-23-10-6-4-8-20(23)25/h3-14,16,21,25H,15H2,1-2H3,(H,27,30)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJOHJIPAWQZAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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